[Met]-beta-Amyloid (1-28), mouse, rat
Description
Properties
Molecular Weight |
3297.6 |
|---|---|
sequence |
MDAEFGHDSGFEVRHQKLVFFAEDVGSNK |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Met Beta Amyloid 1 28 Activity in Rodent Systems
Processes of Oligomerization and Aggregation of [Met]-beta-Amyloid (1-28) in Experimental Models
The aggregation of amyloid-beta (Aβ) peptides is a central event in amyloid pathology. This process, beginning with soluble monomers and progressing through various oligomeric intermediates to form insoluble fibrils, is a complex, nucleation-dependent phenomenon. nih.gov
Kinetics and Thermodynamics of Aggregation in Biological Milieu
The thermodynamics of this process are largely driven by hydrophobic interactions. nih.govresearchgate.net The Aβ peptide is amphiphilic, possessing both hydrophobic and hydrophilic regions. In an aqueous biological environment, the peptide will fold and aggregate in a manner that sequesters its hydrophobic residues from water, a thermodynamically favorable event that stabilizes the resulting β-sheet structure. nih.govnih.gov Studies specifically investigating the aggregation kinetics of Aβ(1-28) have utilized techniques such as light scattering to monitor the formation of higher-order aggregates over time. scispace.com Environmental factors within the biological milieu, such as temperature, pH, and ionic strength, can significantly influence these kinetics. researchgate.net
Role of Specific [Met]-beta-Amyloid (1-28) Conformations in Cellular Interactions
The biological activity of Aβ(1-28) is intimately linked to its conformational state. Early structural studies using nuclear magnetic resonance (NMR) indicated that the Aβ(1-28) fragment can adopt a predominantly alpha-helical structure in solution. nih.gov However, in the presence of membrane-like environments, such as those provided by sodium dodecyl sulfate (B86663) (SDS) micelles, it can undergo a conformational transition to a β-sheet structure. nih.gov This conversion from α-helix to β-sheet is believed to be a critical early event in the formation of pathogenic amyloid aggregates. nih.gov
Computational simulations and experimental studies have further explored these conformations. While short Aβ fragments can exist in a fully extended β-sheet form, longer sequences that include the polar region within the 1-28 fragment may find a linear sheet to be unstable. pnas.org Instead, a bent, double-layered hairpin-like conformation is proposed to be a more stable structure for such fragments, which can then stack to form parallel β-sheets. pnas.org The specific conformation of the Aβ(1-28) oligomer that interacts with the cell surface dictates the subsequent cellular response, whether it be receptor binding, internalization, or the initiation of a toxic cascade.
Interactions of [Met]-beta-Amyloid (1-28) with Neuronal and Glial Cells in Rodent Brain
Aβ peptides exert their effects by interacting directly with the plasma membranes of neurons and glial cells (astrocytes and microglia), initiating a cascade of events that can disrupt cellular function.
Receptor-Mediated Binding and Internalization Mechanisms
The internalization of extracellular Aβ is a critical step in its pathological mechanism and can occur through receptor-mediated endocytosis. frontiersin.orgpnas.org A variety of cell surface receptors have been identified as binding partners for Aβ peptides, facilitating their uptake and subsequent intracellular accumulation. While many of these studies utilize full-length Aβ, the N-terminal region contained within the 1-28 fragment is crucial for many of these interactions.
Internalization exposes Aβ to cellular compartments and factors, such as the ganglioside GM1, which are known to promote its fibrillation. pnas.org Studies using rodent models and cell cultures have implicated several receptor families in Aβ binding and uptake by both neurons and glial cells. biomolther.orgnih.gov For instance, research on rat Aβ(1-28) has specifically examined its binding sites for zinc ions, which are known to modulate Aβ aggregation and its interaction with cellular components. acs.org
| Receptor/Receptor Family | Interacting Aβ Form | Cell Type(s) in Rodent Models | Potential Outcome of Interaction |
|---|---|---|---|
| Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) | Monomers, Oligomers | Neurons, Astrocytes, Endothelial Cells | Internalization and clearance. biomolther.orgnih.govmdpi.com |
| Receptor for Advanced Glycation End Products (RAGE) | Monomers, Oligomers, Fibrils | Neurons, Microglia, Endothelial Cells | Internalization, inflammation, transport into the brain. frontiersin.orgnih.govmdpi.com |
| Scavenger Receptors (e.g., SCARB1, MARCO) | Fibrillar Aβ | Astrocytes, Microglia | Internalization and degradation. biomolther.org |
| α7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR) | Monomers, Oligomers | Neurons | Internalization, tau phosphorylation, synaptic dysfunction. nih.govfrontiersin.org |
| N-methyl-D-aspartate Receptor (NMDAR) | Oligomers | Neurons | Calcium dysregulation, synaptic toxicity, endocytosis. nih.govcambridge.org |
| Cellular Prion Protein (PrPC) | Oligomers | Neurons | High-affinity binding, internalization, synaptic impairment. mdpi.compnas.org |
Impact on Intracellular Signaling Pathways in Cultured Rodent Cells
Once Aβ(1-28) binds to and/or enters a cell, it can significantly disrupt normal intracellular signaling, leading to synaptic dysfunction and increased vulnerability. Early studies noted that truncated forms of Aβ, including Aβ(1-28), can paradoxically exhibit neurotrophic effects at low concentrations, suggesting an interaction with pro-survival signaling pathways. probiologists.com This is consistent with findings that monomeric Aβ can activate the PI3K-Akt pathway, which is crucial for neuronal survival. probiologists.com
However, at pathogenic concentrations, Aβ oligomers are known to hijack and disrupt these same pathways. Work with cultured rat cortical neurons has shown that sublethal concentrations of Aβ can interfere with brain-derived neurotrophic factor (BDNF) signaling by suppressing the activation of both the Ras-ERK and the PI3K/Akt pathways. jneurosci.org This interference occurs downstream of the TrkB receptor and impairs the activation of crucial transcription factors like CREB. jneurosci.org Other research points to intracellular Aβ directly targeting the insulin (B600854) signaling cascade by blocking the PDK-dependent activation of Akt. molbiolcell.org
| Signaling Pathway | Effect of Aβ in Rodent Cells/Models | Key Downstream Consequences |
|---|---|---|
| PI3K/Akt Pathway | Inhibited by pathogenic Aβ; potentially activated by neurotrophic monomers. probiologists.comjneurosci.orgmolbiolcell.org | Reduced cell survival, impaired neuroprotection, dysregulation of glucose metabolism. |
| Ras-MAPK/ERK Pathway | Inhibited (in context of BDNF signaling); can be activated to mediate tau phosphorylation. nih.govjneurosci.org | Suppression of CRE-mediated transcription, altered synaptic plasticity, tau pathology. |
| Wnt Signaling | Downregulated by Aβ binding to Frizzled receptor. probiologists.com | Impaired maintenance and proliferation of neural stem cells. |
| Ghrelin Receptor (GHSR1α) Signaling | Directly inhibited by Aβ. probiologists.com | Impaired hippocampal neurogenesis. |
| JNK Pathway | Activated via α7nAChR. nih.gov | Contributes to tau phosphorylation. |
Influence of [Met]-beta-Amyloid (1-28) on Proteostasis and Autophagy in Rodent Neurons
Proteostasis refers to the complex network of pathways that control the synthesis, folding, trafficking, and degradation of proteins. mdpi.com Autophagy is a critical component of this network, acting as a cellular recycling system that degrades aggregated proteins and damaged organelles within lysosomes. nih.gov In post-mitotic cells like neurons, these quality control systems are paramount for long-term health. mdpi.comresearchgate.net
The accumulation of misfolded proteins like Aβ is a hallmark of failed proteostasis. mdpi.com While specific studies on the effect of the Aβ(1-28) fragment on these systems are limited, the general principles derived from studies of other Aβ species in rodent models are applicable. Impaired autophagy is a key feature in amyloid pathology; a breakdown in this clearance mechanism leads to the accumulation of toxic Aβ aggregates. nih.govnih.gov Evidence from AD mouse models shows that autophagosomes accumulate in dystrophic neurites, suggesting a bottleneck in the autophagic process. nih.gov
Conversely, the presence of Aβ aggregates can itself impair the autophagy-lysosomal pathway, creating a detrimental feedback loop. nih.govbiorxiv.org Studies in APP transgenic mice have shown that enhancing autophagy, either pharmacologically or genetically, can lead to a reduction in Aβ levels and an amelioration of cognitive deficits. nih.gov Therefore, any Aβ fragment, including 1-28, that forms aggregates would be expected to challenge the proteostasis network and be targeted for clearance by the autophagy pathway in rodent neurons.
Compound and Protein Name Reference Table
| Name/Abbreviation | Full Name |
| [Met]-beta-Amyloid (1-28) | Methionine-substituted beta-Amyloid fragment 1-28 |
| Aβ | Amyloid-beta |
| Aβ(1-28) | Amyloid-beta fragment 1-28 |
| APP | Amyloid Precursor Protein |
| BDNF | Brain-Derived Neurotrophic Factor |
| CREB | cAMP response element-binding protein |
| ERK | Extracellular signal-regulated kinase |
| GHSR1α | Growth Hormone Secretagogue Receptor 1a |
| GM1 | Monosialotetrahexosylganglioside |
| JNK | c-Jun N-terminal kinase |
| LRP1 | Low-Density Lipoprotein Receptor-Related Protein 1 |
| MARCO | Macrophage receptor with collagenous structure |
| NMDAR | N-methyl-D-aspartate Receptor |
| PDK | Phosphoinositide-dependent kinase |
| PI3K | Phosphatidylinositol 3-kinase |
| PrPC | Cellular Prion Protein |
| RAGE | Receptor for Advanced Glycation End Products |
| SCARB1 | Scavenger Receptor Class B Member 1 |
| SDS | Sodium dodecyl sulfate |
| TrkB | Tropomyosin receptor kinase B |
| Wnt | Wingless-related integration site |
| α7nAChR | alpha-7 nicotinic acetylcholine receptor |
Pathophysiological Roles of Met Beta Amyloid 1 28 in Rodent Models of Neurodegeneration
Induction and Progression of Synaptic Dysfunction by [Met]-beta-Amyloid (1-28)
Synaptic dysfunction is an early and critical event in the progression of neurodegenerative diseases like AD. researchgate.netfrontiersin.org The accumulation of Aβ peptides, including fragments like [Met]-beta-Amyloid (1-28), is strongly linked to impairments in synaptic plasticity, which underlies learning and memory. nih.gov
Effects on Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in Rodent Hippocampus
Long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses, are cellular mechanisms crucial for memory formation. Studies in rodent models have demonstrated that Aβ peptides can significantly disrupt these processes.
Research has shown that intracerebroventricular (i.c.v.) injection of Aβ fragments can impair LTP in the hippocampus of rats. nih.gov Specifically, Aβ peptides have been found to block the induction and maintenance of LTP in the CA1 region of the hippocampus. nih.govnih.gov For instance, studies using synthetic Aβ have shown that its application can inhibit LTP. nih.gov The inhibitory effects on LTP have been observed with various Aβ species, suggesting a common mechanism of synaptotoxicity. acs.orgmdpi.com While some studies report a robust inhibition of LTP by Aβ, others indicate that the effect may be more nuanced and dependent on factors such as the specific Aβ species, its aggregation state, and the experimental conditions. researchgate.net
The table below summarizes findings on the effects of beta-amyloid peptides on LTP in rodent models.
| Rodent Model | Aβ Species | Key Findings on LTP |
| Rat (in vivo) | Aβ (1-40), Aβ (1-42), CT105 | Abolished LTP within 3-5 hours post-injection. nih.gov |
| Mouse (in vivo) | Aβ oligomers | Potently inhibit hippocampal LTP. nih.gov |
| Rat (in vivo) | Purified Aβ dimer | Significantly inhibited LTP. acs.org |
| Mouse (slices) | Aβ (1-42) | Depressed LTP. nih.gov |
Alterations in Synaptic Protein Expression and Turnover
The structural and functional integrity of synapses relies on a complex array of proteins. Aβ peptides have been shown to alter the expression and turnover of key synaptic proteins, contributing to synaptic decline.
In rodent models of AD, a decrease in synaptophysin immunoreactivity, a marker for synaptic terminals, has been observed in conjunction with Aβ pathology. nih.gov Furthermore, studies have linked Aβ accumulation to a reduction in the levels of postsynaptic proteins such as PSD95, which is critical for the stability and function of excitatory synapses. nih.gov The loss of these essential synaptic components can lead to the dismantling of synapses and subsequent cognitive deficits. For example, a decrease in PSD95 expression is associated with a decline in learning and memory function. nih.gov
Contribution of [Met]-beta-Amyloid (1-28) to Neuronal Damage and Loss in Rodent Brain
Beyond synaptic dysfunction, the accumulation of Aβ peptides contributes directly to neuronal damage and death, key features of neurodegeneration.
Mechanisms of Oxidative Stress Induction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a major contributor to neuronal damage in AD. nih.gov Aβ peptides, including fragments containing the methionine-35 residue, are known to induce oxidative stress.
The interaction of Aβ with neuronal and glial cells can trigger the production of ROS. nih.gov This can lead to lipid peroxidation, protein oxidation, and damage to nucleic acids, ultimately compromising cellular function. mdpi.com The methionine residue at position 35 of Aβ is thought to play a critical role in the peptide's ability to induce oxidative stress. Studies have shown that Aβ can activate NADPH oxidase in astrocytes, leading to ROS generation and subsequent neuronal death. nih.gov Furthermore, Aβ-induced oxidative stress can impair mitochondrial function, creating a vicious cycle of damage. mdpi.com
Induction of Apoptotic and Necrotic Pathways in Rodent Neurons
Aβ peptides can trigger programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in neurons. nih.gov In rodent models, the administration of Aβ has been shown to induce neuronal loss in brain regions critical for memory, such as the hippocampus and cortex. nih.gov
Studies have demonstrated that Aβ can induce apoptosis in cultured rodent neurons. nih.govmedchemexpress.com The mechanisms underlying Aβ-induced apoptosis are complex and can involve the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net Aβ has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, tipping the balance towards cell death. researchgate.net Histological examinations of rodent brains following Aβ administration have confirmed significant cell loss in areas like the hippocampus. nih.gov
Role of [Met]-beta-Amyloid (1-28) in Neuroinflammatory Responses in Rodent Models
Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes), is another key pathological feature of AD. nih.gov Aβ peptides are potent activators of these immune cells in the brain.
In rodent models, the injection of Aβ peptides leads to the activation of microglia and astrocytes surrounding amyloid deposits. nih.gov This activation results in the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as other inflammatory mediators. jneurosci.orgfrontiersin.org While initially a protective response aimed at clearing Aβ, chronic neuroinflammation can become detrimental, contributing to neuronal damage and exacerbating the neurodegenerative process. jneurosci.org Studies in transgenic mouse models have shown that microglial activation and the production of inflammatory cytokines are correlated with Aβ deposition. jneurosci.org
Activation of Microglia and Astrocytes
In rodent models of neurodegeneration, the introduction of beta-amyloid peptides, including fragments related to the 1-28 sequence, is a potent trigger for the activation of resident immune cells of the central nervous system: microglia and astrocytes. mdpi.commdpi.com This glial activation is a key component of the neuroinflammatory response observed in these models.
Activated microglia, the brain's primary immune effector cells, undergo morphological changes, transforming into an amoeboid shape, and migrate toward amyloid deposits. mdpi.comjneurosci.orgijbs.com Studies have shown that even C-terminal truncated fragments of Aβ, which are part of the 1-28 sequence, can induce the recruitment and accumulation of microglia around the sites of injection in the mouse brain. nih.gov This microglial response is an attempt to clear the foreign amyloid material through phagocytosis. nih.govbiomolther.org However, this process can also become dysregulated and contribute to pathology.
Astrocytes, the most abundant glial cells in the brain, also become reactive in the presence of amyloid peptides. mdpi.commdpi.comroyalsocietypublishing.org This reactive astrogliosis is characterized by the upregulation of structural proteins such as Glial Fibrillary Acidic Protein (GFAP). mdpi.commdpi.com In rat models, the injection of Aβ has been shown to induce a reactive astroglial response in the vicinity of the amyloid deposits. mdpi.com Similar to microglia, astrocytes can engulf Aβ; however, their role in neuroinflammation is complex, as they can release both neuroprotective and neurotoxic factors. mdpi.comroyalsocietypublishing.org
| Cell Type | Key Activation Markers/Responses in Rodent Models | Relevant Aβ Fragment Studied |
| Microglia | Increased Iba1 staining, morphological changes (amoeboid), migration to Aβ deposits | H-Aβ24 (within 1-28 sequence) nih.gov |
| Astrocytes | Increased Glial Fibrillary Acidic Protein (GFAP) expression, hypertrophy | General Aβ peptides mdpi.commdpi.com |
Modulation of Cytokine and Chemokine Release
A critical consequence of microglial and astrocyte activation by beta-amyloid in rodent models is the release of a variety of signaling molecules, including cytokines and chemokines. These molecules can profoundly influence the neuroinflammatory environment.
The administration of beta-amyloid peptides in rodent models consistently leads to the upregulation of pro-inflammatory cytokines. Studies have demonstrated that fibrillar Aβ can stimulate primary mouse microglia to produce Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). jneurosci.org Specifically, a C-terminal fragment of Aβ (H-Aβ24) has been shown to cause a significant increase in TNF-α levels in the brains of injected mice. nih.gov In astrocyte cultures, while Aβ alone can modestly stimulate cytokine secretion, it can markedly potentiate the release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in the presence of IL-1β, suggesting a synergistic inflammatory effect. nih.gov
In addition to cytokines, beta-amyloid peptides also induce the expression of various chemokines, which are crucial for the recruitment of immune cells. Research using primary murine microglia has shown that Aβ(1-42) can induce the expression of several chemokines, including CCL2, CCL3, CCL4, and CXCL2. The signaling pathways for these chemokines involve Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK).
| Mediator Class | Specific Molecules Upregulated in Rodent Models/Cells | Aβ Fragment Implicated |
| Pro-inflammatory Cytokines | TNF-α, IL-1β, IL-6 | H-Aβ24, Fibrillar Aβ, General Aβ jneurosci.orgnih.gov |
| Chemokines | CCL2, CCL3, CCL4, CXCL2 | Aβ(1-42) |
Impact of [Met]-beta-Amyloid (1-28) on Myelin Integrity and Axonal Transport in Rodents
Beyond its inflammatory effects, beta-amyloid peptides can directly impact the structural and functional integrity of neurons, particularly affecting the myelin sheath and the critical process of axonal transport in rodent models.
Myelin, the lipid-rich sheath that insulates axons and facilitates rapid nerve impulse conduction, is vulnerable to the toxic environment created by amyloid pathology. Studies in mouse models of amyloidosis have revealed that myelin dysfunction can, in fact, drive the deposition of Aβ. nih.gov Conversely, the accumulation of Aβ can lead to myelin breakdown. While direct studies using the [Met]-beta-Amyloid (1-28) fragment are limited, research has shown that the absence of Myelin Basic Protein (MBP), a key component of the myelin sheath, can surprisingly reduce the accumulation of Aβ in a transgenic mouse model, possibly by increasing glial activation and the expression of Aβ-degrading enzymes. researchgate.net This suggests a complex interplay between Aβ and myelin integrity. In vitro studies have also demonstrated that purified MBP possesses the ability to degrade Aβ peptides. nih.gov
Axonal transport, the process by which essential molecules and organelles are moved along the axon, is also significantly impaired by beta-amyloid. The amyloid precursor protein (APP), from which Aβ is derived, is itself transported along axons via the motor protein kinesin-I. nih.gov Disruption of this transport is an early pathological event in neurodegenerative diseases. jneurosci.org In rodent models, the accumulation of Aβ has been shown to cause axonal damage and disrupt axonal transport. mdpi.comen-journal.org This can lead to the accumulation of proteins and organelles in axonal swellings, further contributing to neuronal dysfunction. While the specific effects of the 1-28 fragment are not fully elucidated, its neurotoxic potential, as demonstrated by its amnestic effects in mice, suggests it likely contributes to these pathological processes.
| Pathological Impact | Key Findings in Rodent Models | Associated Aβ Forms |
| Myelin Integrity | Myelin dysfunction can promote Aβ deposition. Absence of Myelin Basic Protein can reduce Aβ accumulation, potentially through enhanced glial clearance. | General Aβ, findings in Tg-5xFAD mice nih.govresearchgate.net |
| Axonal Transport | Aβ disrupts the transport of essential molecules and organelles along the axon. Axonally transported APP is a source of Aβ deposits. | General Aβ, findings in transgenic mice nih.govjneurosci.org |
Behavioral and Cognitive Correlates of Met Beta Amyloid 1 28 Pathology in Rodent Models
Assessment of Learning and Memory Deficits Induced by beta-Amyloid (1-28)
Intrahippocampal administration of the beta-amyloid (1-28) fragment has been shown to cause durable learning and memory impairments in rodents. nih.govresearchgate.net These deficits point to the direct impact of this peptide on hippocampal function, a brain region critical for memory formation and consolidation.
While classic spatial navigation tasks like the Morris Water Maze are standard for assessing spatial memory in Alzheimer's disease models, specific data for the beta-amyloid (1-28) fragment in these tests are not detailed in the available primary literature. cambridge.orgutdallas.edu However, deficits in tasks that rely on spatial and contextual cues, such as passive avoidance, have been documented.
The impact of beta-amyloid (1-28) on learning and memory has been demonstrated using the passive avoidance task, a test of inhibitory avoidance learning that relies on contextual cues. nih.gov In a key study, rats that received intrahippocampal injections of the beta-amyloid (1-28) fragment showed significant impairments in learning acquisition. nih.gov This was observed both one and four weeks after the injection, indicating a lasting deficit. nih.gov
The affected animals had a reduced number of avoidances and a shorter mean latency to enter the chamber where they had previously received a foot shock, confirming that beta-amyloid (1-28) produces an amnestic effect. nih.govresearchgate.net These findings suggest that the peptide fragment disrupts the ability to learn and remember an association between a specific context and an aversive stimulus.
Table 1: Effects of Intrahippocampal beta-Amyloid (1-28) on Passive Avoidance Learning in Rats
This table summarizes findings from a study where learning was assessed 1 and 4 weeks post-injection.
| Time Point | Parameter | Control Group (Vehicle) | beta-Amyloid (1-28) Group | Outcome |
| 1 Week | Learning Acquisition | Normal | Impaired | Significant learning deficit |
| 4 Weeks | Learning Acquisition | Normal | Impaired | Persistent learning deficit |
Behavioral Alterations Beyond Cognitive Decline
Beyond its effects on memory, the beta-amyloid (1-28) peptide has been investigated for its role in other behavioral changes, although research in this area is less extensive than for cognitive effects.
There is a lack of specific studies evaluating anxiety-like or depressive-like behaviors in rodent models using standardized tests (e.g., elevated plus-maze, forced swim test) following the administration of the beta-amyloid (1-28) fragment. While other forms of beta-amyloid have been linked to anxiety-related behaviors in transgenic mouse models, these findings cannot be directly attributed to the 1-28 fragment. nih.gov
Studies investigating the effects of intrahippocampal beta-amyloid (1-28) injections have assessed motor functions. nih.gov The results indicate that the peptide does not affect general psychomotor activity, meaning it does not make the animals hyperactive or hypoactive. nih.govresearchgate.net
However, a transient deficit in psychomotor coordination was observed one week after the injection, which resolved by the four-week mark. nih.gov This suggests a temporary impact on motor control or coordination that is not sustained. There is no available data from the reviewed literature regarding the specific effects of beta-amyloid (1-28) on social interaction behaviors in rodent models.
Table 2: Motor Function Assessment in Rats Following Intrahippocampal beta-Amyloid (1-28) Injection
This interactive table outlines the observed effects on different aspects of motor behavior at two time points post-injection.
| Time Point | Psychomotor Activity (Locomotion) | Psychomotor Coordination | Finding |
| 1 Week | No significant change | Reduced performance | Transient deficit in coordination |
| 4 Weeks | No significant change | Returned to normal | No lasting motor deficits |
Methodological Approaches for Studying Met Beta Amyloid 1 28 in Academic Research
In Vitro Cellular Models for [Met]-beta-Amyloid (1-28) Investigation
In vitro models are indispensable for dissecting the specific cellular and molecular mechanisms affected by [Met]-beta-Amyloid (1-28) at a granular level. These systems offer high-throughput capabilities and precise control over the experimental environment.
Primary cell cultures, derived directly from the brain tissue of rodent embryos or pups, provide a physiologically relevant system for studying neuronal and glial responses to Aβ peptides. These cultures retain many characteristics of their in vivo counterparts for a period. For instance, tri-culture models containing rat primary neurons, astrocytes, and microglia have been established to study the complex interactions between these cell types during Aβ exposure, such as Aβ clearance and neuroinflammatory responses. nih.gov In these systems, researchers can expose the cells to specific Aβ fragments like [Met]-beta-Amyloid (1-28) and observe direct effects on cell viability, synaptic function, and inflammatory mediator production. nih.gov Studies have demonstrated that microglia, in particular, play a crucial role in engulfing Aβ particles, a process that can be monitored effectively in these cultures. nih.gov While not rodent-based, studies using primary human cell cultures have also informed the methodology, showing that cells in a mixed culture can secrete Aβ and that this process can be modulated by the presence of exogenous Aβ. researchgate.net
To overcome the limited lifespan and variability of primary cultures, researchers frequently use immortalized rodent cell lines. These cells are genetically modified to proliferate indefinitely, providing a stable and reproducible tool for investigation.
PC12 Cells: Derived from a rat adrenal pheochromocytoma, the PC12 cell line is widely used as a neuronal model because these cells can be differentiated to exhibit neuron-like characteristics. spandidos-publications.com They have been extensively used to study the neurotoxic effects of various Aβ fragments, where exposure to the peptide induces apoptosis, oxidative stress, and cytoskeletal disintegration. spandidos-publications.comaats.ac.cnnih.govnih.gov
BV-2 and IMG Cells: The BV-2 cell line, an immortalized murine microglial line, is a standard model for investigating neuroinflammation. nih.govnih.gov Researchers use BV-2 cells to study how Aβ peptides activate microglia, leading to the production of inflammatory cytokines and reactive oxygen species (ROS). nih.govspringermedizin.de More recently, a new immortalized microglial (IMG) cell line derived from adult murine brain was established. nih.gov The IMG cell line reportedly shows a more robust inflammatory response to Aβ when compared to the embryonic-derived BV-2 cells, potentially offering a more representative model of adult microglia. nih.gov
Immortalized Rat Hippocampal Cell Lines: Given the hippocampus's vulnerability in neurodegenerative diseases, immortalized cell lines from this brain region are particularly valuable. stressmarq.com These lines, which can be differentiated into neuronal or glial lineages, allow for studies on development, plasticity, and neurotrophic interactions in response to Aβ. nih.gov
While not of rodent origin, the human neuroblastoma SH-SY5Y cell line is another cornerstone in this area of research, frequently used to model Aβ-induced neurotoxicity and to study the processing of the amyloid precursor protein (APP). nih.govnih.govfrontiersin.org
Interactive Table 1: Selected In Vitro Rodent Models for Aβ Research
| Cell Line | Origin | Cell Type | Typical Application in Aβ Research | Key Findings | Citations |
|---|---|---|---|---|---|
| PC12 | Rat Pheochromocytoma | Neuronal-like | Neurotoxicity, Apoptosis, Oxidative Stress | Aβ fragments (e.g., Aβ25-35, Aβ1-42) reduce cell viability and induce apoptosis in a dose-dependent manner. | spandidos-publications.comaats.ac.cnnih.govmdpi.com |
| BV-2 | Mouse (murine) | Microglia | Neuroinflammation, Phagocytosis, Cytokine Release | Aβ stimulates the production of reactive oxygen species (ROS) and can induce an inflammatory response. | nih.govnih.govspringermedizin.de |
| IMG | Adult Mouse (murine) | Microglia | Neuroinflammation, Aβ Phagocytosis | Exhibits a more robust inflammatory response to Aβ compared to BV-2 cells; phagocytoses Aβ oligomers. | nih.gov |
| Primary Cortical Cultures | Rat/Mouse | Mixed Neurons, Astrocytes, Glia | Cell-cell interactions, Aβ clearance, Neuroinflammation | Allows for the study of Aβ clearance by microglia and the resulting inflammatory cytokine profiles in a mixed-cell environment. | nih.gov |
Organotypic slice cultures represent a sophisticated ex vivo model that bridges the gap between dissociated cell cultures and in vivo animal models. spandidos-publications.com In this technique, thin slices of brain tissue (often from neonatal or postnatal day mice) are cultured for several weeks. aats.ac.cnnih.gov This method preserves the complex three-dimensional cytoarchitecture and local synaptic circuitry of the brain region, including various cell types like neurons and glia in their correct anatomical arrangement. spandidos-publications.comaats.ac.cn
Researchers use organotypic cultures from both wild-type and transgenic mice (e.g., 3xTg-AD models) to study the effects of Aβ. nih.govnih.gov For example, a collagen hydrogel containing Aβ peptides can be applied to one part of a slice to study the "spreading hypothesis," which posits that pathological proteins can propagate through the brain. aats.ac.cn These models are also used to investigate Aβ-induced glial activation, neurodegeneration, and changes in vessel formation. spandidos-publications.comaats.ac.cn A major advantage is the ability to maintain the tissue for extended periods, allowing for the study of chronic effects and the testing of potential therapeutic agents in a complex tissue environment while reducing the number of animals used. nih.gov
Biomarker Analysis and Imaging Techniques in Rodent Studies
Methodological approaches for investigating [Met]-beta-Amyloid (1-28) and related amyloid peptides in mouse and rat models are critical for understanding the pathological cascade of Alzheimer's disease. These techniques allow for the qualitative and quantitative assessment of amyloid beta (Aβ) accumulation, its impact on neuronal function, and the macroscopic changes occurring within the brain.
Immunohistochemistry and Immunofluorescence for Protein Localization
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the location, distribution, and morphology of Aβ deposits within the brain tissue of rodent models. biospective.com These methods rely on the highly specific binding of antibodies to Aβ peptides, allowing for the identification of various plaque types and their association with different cell types. biospective.com
In practice, brain sections from transgenic mice, such as the 5xFAD or J20 models, are prepared via cryosectioning following transcardial perfusion. nih.govnih.gov These sections are then incubated with primary antibodies that specifically target Aβ. A range of anti-Aβ antibodies are utilized in research, each potentially recognizing different epitopes or aggregation states of the peptide. biospective.com For instance, some studies employ antibodies that detect total Aβ, while others use conformation-specific antibodies, like A11, to identify oligomeric forms. nih.gov
Following primary antibody incubation, a secondary antibody, which is conjugated to an enzyme (for IHC) or a fluorophore (for IF), is applied. In IHC, the enzyme reacts with a substrate to produce a colored precipitate, allowing for visualization with a light microscope. biospective.com In IF, the fluorophore is excited by light of a specific wavelength, and the emitted light is captured by a fluorescence microscope. biospective.com IF allows for multiplexing, where different fluorescent channels can be used simultaneously to highlight Aβ plaques along with other markers, such as those for microglia (e.g., CD11b, CD45) or astrocytes, to study the microenvironment of the plaques. biospective.commdpi.com
Research findings from these methodologies consistently demonstrate an age-dependent increase in Aβ burden in transgenic mouse models. nih.gov For example, in J20 mice, anti-Aβ immunostaining is typically absent at 3 months of age but becomes detectable in the hippocampus and cortex by around 6 months. nih.gov By 16 months, the amyloid staining can become confluent in cortical sections. nih.gov Double immunofluorescence staining has confirmed the colocalization of proteins like lipocalin-type prostaglandin (B15479496) D synthase (L-PGDS) with Aβ in amyloid plaques in Tg2576 mice, suggesting a functional relationship. pnas.org These visualization techniques are crucial for correlating the anatomical location of Aβ pathology with specific cellular and synaptic changes. nih.gov
Western Blotting and ELISA for Protein Quantification
Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are fundamental biochemical methods for the quantification of [Met]-beta-Amyloid and its variants in rodent research. These techniques provide quantitative data on the levels of different Aβ species, such as monomers, oligomers, and insoluble aggregates, in brain tissue homogenates. nih.govnih.gov
Western Blotting: This technique separates proteins based on their molecular weight. Brain tissue is homogenized in specific buffers (e.g., RIPA buffer) to extract proteins. nih.gov These extracts are then run on a polyacrylamide gel (e.g., 4–12% Bis-Tris NuPAGE gels) to separate the proteins by size. nih.gov The separated proteins are transferred to a membrane (e.g., nitrocellulose), which is then incubated with a primary antibody specific for Aβ. nih.govnih.gov A secondary antibody conjugated to an enzyme, often horseradish peroxidase (HRP), is used for detection via chemiluminescence. nih.gov Western blotting can distinguish between different forms of Aβ, such as monomers (~4 kDa), dimers (~8 kDa), and higher-order oligomers. nih.govmdpi.com For example, studies in J20 mice have used immunoprecipitation combined with Western blotting to reveal an age-dependent increase in both Aβ monomer and SDS-stable dimer levels. nih.gov However, researchers must be cautious, as some studies report significant non-specific binding of certain Aβ antibodies to other non-APP related proteins in rodent brain tissue, highlighting the importance of using appropriate controls, such as tissue from APP-knockout mice. nih.gov
ELISA: ELISA is a highly sensitive plate-based assay used for quantifying Aβ levels in various samples, including brain homogenates and cerebrospinal fluid. nih.govnih.gov In a sandwich ELISA, a capture antibody specific for an Aβ epitope is coated onto the wells of a microplate. The sample is added, and the Aβ protein is captured. A second detection antibody, which recognizes a different Aβ epitope and is conjugated to an enzyme, is then added. Finally, a substrate is introduced, and the resulting colorimetric or fluorescent signal is measured, with the intensity being proportional to the amount of Aβ in the sample. takarabio.commybiosource.com Various commercial ELISA kits are available that are specific for rodent Aβ40 and Aβ42. nih.govtakarabio.com Some kits are designed to be rodent-specific, which is advantageous for studies in transgenic mice that also express human Aβ. nih.gov ELISA has been used to show significant reductions in both soluble and total Aβ40 and Aβ42 levels in the brains of transgenic mice following therapeutic interventions. nih.gov
| Kit Name/Provider | Target Analyte | Sample Type | Key Feature | Reference |
|---|---|---|---|---|
| Invitrogen Aβ 40/42 Mouse ELISA Kit | Mouse Aβ40, Aβ42 | Brain Homogenate | Rodent-specific, useful for transgenic models expressing human APP. | nih.gov |
| Wako Human/Rat(Mouse) β-Amyloid (40/42) ELISA Kit | Mouse/Rat Aβ40, Aβ42 | Brain Homogenate | Works with both rodent and human Aβ. High-sensitivity kits available. | nih.gov |
| IBL Mouse/Rat Amyloid-β (1-42) ELISA | Mouse/Rat Aβ(1-42) | Serum, EDTA Plasma | Hardly cross-reacts with human Aβ, useful for samples where human Aβ may be present. | takarabio.com |
| Human Aggregated Aβ ELISA kit (Invitrogen) | Oligomeric Aβ | Brain Homogenate | Uses a monoclonal antibody specific for the N-terminus of human Aβ to capture aggregated forms. | nih.gov |
Electrophysiological Recordings of Synaptic Function
Electrophysiological recordings are essential for directly assessing the functional consequences of [Met]-beta-Amyloid and its aggregates on synaptic transmission and plasticity in rodent models. These techniques measure electrical properties of neurons and synapses, providing insights into how Aβ disrupts the neural circuits underlying learning and memory.
Commonly, in vitro slice electrophysiology is performed on hippocampal or cortical brain slices from rats or transgenic mice. Field potential recordings are used to measure synaptic responses from a population of neurons, such as the field excitatory postsynaptic potential (fEPSP). A key paradigm is the assessment of long-term potentiation (LTP), a cellular correlate of memory formation. Many studies have shown that high concentrations (nanomolar to micromolar) of soluble Aβ oligomers impair LTP. nih.govresearchgate.net
Conversely, the role of endogenous, physiological concentrations of Aβ is more complex. Studies have shown that picomolar concentrations of Aβ can actually enhance LTP and that blocking endogenous Aβ with antibodies can impair LTP, suggesting Aβ plays a physiological role in synaptic regulation. nih.gov The effect of Aβ appears to be dose-dependent. For example, one study demonstrated that while high levels of Aβ are detrimental, a modest increase can enhance synaptic transmission. nih.gov
In vivo recordings in anesthetized or freely moving rats have also been employed. nih.govcore.ac.uk For instance, injection of different Aβ aggregates into the rat hippocampus revealed opposing effects on neuronal excitability depending on the aggregation state; 24-hour aggregates increased the population spike (pSpike) amplitude, whereas 72-hour aggregates caused a decrease. core.ac.uk These studies collectively indicate that Aβ peptides, particularly soluble oligomeric species, directly alter synaptic efficacy and neuronal excitability, providing a functional readout of Aβ neurotoxicity. core.ac.ukacs.org
| Aβ Species/Concentration | Rodent Model | Electrophysiological Effect | Reference |
|---|---|---|---|
| High concentrations (nM-µM) of Aβ oligomers | Rat/Mouse | Impairment of Long-Term Potentiation (LTP). | nih.govresearchgate.net |
| Low concentrations (pM) of Aβ42 | Rat/Mouse | Enhancement of LTP and memory. | nih.gov |
| Antagonizing endogenous Aβ42 with antibodies | Rodent | Impairment of LTP. | nih.gov |
| 24-hour aggregated Aβ(1-42) | Rat (in vivo) | Increased hippocampal population spike amplitude (increased excitability). | core.ac.uk |
| 72-hour aggregated Aβ(1-42) | Rat (in vivo) | Decreased hippocampal population spike amplitude (decreased excitability). | core.ac.uk |
| Purified Aβ dimer (pM) | Rat (in vivo) | Significant inhibition of LTP. | acs.org |
In Vivo Neuroimaging (e.g., PET, MRI) for Pathological Changes
In vivo neuroimaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), enable the longitudinal and non-invasive study of pathological changes in the brains of living rodent models of Alzheimer's disease. nih.govfrontiersin.org
PET Imaging: PET is a molecular imaging technique that uses radiolabeled tracers to visualize and quantify biochemical processes. frontiersin.org In the context of amyloid research, specific PET radioligands that bind to Aβ plaques are used. While tracers like [11C]PIB have been challenging to use in some mouse models due to a lack of high-affinity binding sites, other agents like [18F]flutemetamol have successfully detected age-related increases in Aβ deposition in APP23 mice. frontiersin.orgnih.govnih.gov PET imaging can longitudinally track the progression of amyloid pathology and assess the efficacy of anti-amyloid therapies. snmjournals.org For example, a study using an antibody-based PET ligand demonstrated that it could detect a treatment-induced reduction in Aβ levels in transgenic mice. snmjournals.org This approach is particularly valuable for visualizing soluble Aβ aggregates, which may be more dynamic markers of disease progression than fibrillar plaques. snmjournals.org
MRI: High-field MRI provides detailed anatomical and functional information about the brain without the need for ionizing radiation. nih.gov It can be used to detect structural changes associated with Aβ pathology, such as regional brain atrophy, alterations in white matter integrity, and the visualization of large Aβ deposits. nih.govnih.gov Functional MRI (fMRI) can measure changes in brain activity. In a rat model of Alzheimer's disease, fMRI revealed that sensory-evoked blood-oxygen-level-dependent (BOLD) responses were significantly smaller in the somatosensory cortex compared to control rats, indicating cortical dysfunction. nih.gov Advanced MRI techniques are also being used to investigate cerebrovascular and glymphatic system impairments, which are thought to play a role in Aβ clearance. nih.govmdpi.com
| Imaging Modality | Tracer/Technique | Rodent Model | Key Finding | Reference |
|---|---|---|---|---|
| PET | [18F]flutemetamol | APP23 Mice | Detected increased retention in the brain with age, correlating with Aβ deposition. | nih.govnih.gov |
| PET | 124I-RmAb158-scFv8D3 (Antibody-based) | tg-ArcSwe Mice | Visualized progression of Aβ pathology and detected treatment-related reductions in brain Aβ levels. | snmjournals.org |
| MRI | Structural MRI | AD Transgenic Mice/Rats | Non-invasively visualizes Aβ deposits, regional brain atrophy, and white matter impairment. | nih.gov |
| fMRI | BOLD Imaging | AD Rat Model | Cortical BOLD and neural responses were significantly attenuated (~50% less) compared to controls. | nih.gov |
Therapeutic Strategies and Research Directions Based on Met Beta Amyloid 1 28 Studies in Rodent Models
Identification of Novel Therapeutic Targets Modulating [Met]-beta-Amyloid (1-28) Pathology
Research using rodent models has been instrumental in identifying potential therapeutic targets aimed at mitigating the pathological effects of Aβ, including the (1-28) fragment. These targets can be broadly categorized into those that influence the aggregation and clearance of the peptide and those that address its downstream neurotoxic effects.
Strategies to Influence Aggregation and Clearance Pathways
The aggregation of Aβ peptides is a key event in the development of Alzheimer's disease. oaepublish.comnih.gov Strategies to interfere with this process for [Met]-beta-Amyloid (1-28) and related peptides in rodent models have focused on several approaches:
Inhibition of Aggregation: Small molecules and peptides have been designed to prevent the self-assembly of Aβ into toxic oligomers and fibrils. For instance, a synthetic peptide homologous to the 12-28 amino acid sequence of Aβ has been shown to act as a competitive inhibitor of full-length Aβ binding to apolipoprotein E (ApoE), which in turn reduces fibril formation. nih.gov In a transgenic mouse model of Alzheimer's disease, treatment with a modified version of this peptide, Aβ12–28P, where valine at position 18 was substituted with proline, resulted in a significant reduction of Aβ plaque load in both the cortex and hippocampus. nih.gov This highlights the potential of targeting the specific binding domains within the Aβ sequence to disrupt aggregation.
Enhancing Clearance: The brain has natural mechanisms to clear Aβ, and enhancing these pathways is a promising therapeutic strategy. Microglia, the resident immune cells of the brain, play a crucial role in clearing Aβ deposits. jneurosci.org Studies in mouse models have shown that as the disease progresses, microglia can become dysfunctional, with reduced expression of Aβ-binding receptors and degrading enzymes. jneurosci.org Therapeutic approaches that can modulate microglial activity to enhance their phagocytic function are under investigation. Furthermore, enzymes such as neprilysin and insulin-degrading enzyme are known to degrade Aβ. nih.gov Research in rodent models has explored ways to increase the activity of these enzymes to promote Aβ clearance.
Approaches to Mitigate Downstream Neurotoxicity
Beyond aggregation, [Met]-beta-Amyloid (1-28) and other Aβ fragments exert direct toxic effects on neurons. Research in rodent models has focused on understanding and counteracting these neurotoxic pathways:
Cholinergic System Modulation: Intracerebroventricular administration of the beta-amyloid (1-28) peptide in mice has been shown to induce amnesia, suggesting a direct impact on cognitive function. nih.gov This amnesic effect was reversed by the administration of cholinergic agents like the cholinesterase inhibitor tacrine (B349632) and the nicotinic receptor agonist nicotine. nih.gov This suggests that the neurotoxicity of Aβ fragments like (1-28) may, in part, be mediated through the disruption of the cholinergic system, and that enhancing cholinergic signaling could be a viable therapeutic approach.
Oxidative Stress and Inflammation: Aβ peptides are known to induce oxidative stress and neuroinflammation in the brain. nih.gov The infusion of Aβ1-42 into the rat brain leads to increased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the hippocampus. nih.gov Compounds with antioxidant and anti-inflammatory properties, such as Embelin, have been shown to mitigate these effects and improve cognitive function in rat models of Aβ-induced neurotoxicity. nih.gov This indicates that targeting the inflammatory and oxidative stress pathways activated by Aβ is a valid strategy to reduce its neurotoxic impact.
Preclinical Evaluation of Potential Interventions in [Met]-beta-Amyloid (1-28) Rodent Models
Rodent models are essential for the preclinical evaluation of potential therapeutic interventions before they can be considered for human trials. Various approaches have been tested in models utilizing [Met]-beta-Amyloid (1-28) or related peptides.
Pharmacological Compound Testing
A variety of pharmacological compounds have been tested in rodent models to assess their efficacy in mitigating Aβ pathology.
| Compound/Agent | Model | Key Findings | Reference |
| Aβ12–28P | Transgenic AD Mice | Competitively blocks binding of full-length Aβ to apoE, reduces Aβ fibrillogenesis, and significantly inhibits Aβ deposition in the cortex and hippocampus. | nih.gov |
| Tacrine | Mice (Aβ(1-28) infusion) | Reversed the amnesic effects induced by the beta-amyloid (1-28) peptide. | nih.gov |
| Nicotine | Mice (Aβ(1-28) infusion) | Reversed the amnesic effects induced by the beta-amyloid (1-28) peptide. | nih.gov |
| Embelin | Rats (Aβ1-42 infusion) | Mitigated cognitive deficits, oxidative stress, and neuroinflammation. | nih.gov |
| Ginkgetin | APP/PS1 Transgenic Mice | Significantly reduced plasma Aβ levels and Aβ plaque burden in the brain. | jnursinghomeresearch.com |
Interactive Data Table of Pharmacological Interventions
Users can filter and sort the table based on compound, model, or key findings.
These studies demonstrate the utility of rodent models in screening and validating the therapeutic potential of various compounds targeting Aβ pathology.
Gene Therapy and Immunotherapy Approaches
In addition to small molecules, more complex biological therapies are being explored in rodent models.
Gene Therapy: Gene therapy approaches aim to introduce genetic material into cells to produce a therapeutic effect. For example, a study using an Aβ-induced mouse model of Alzheimer's disease showed that gene therapy to compensate for defective mitochondrial complex I function could ameliorate pathological characteristics and neurological defects. nih.gov While not specific to the (1-28) fragment, this highlights a potential avenue for future research targeting the downstream consequences of Aβ pathology.
Immunotherapy: Immunotherapy, particularly using monoclonal antibodies, has been a major focus of Alzheimer's disease research. nih.govmdpi.com Passive immunization with anti-Aβ antibodies has been shown to reduce Aβ deposits and improve behavioral deficits in transgenic AD animal models. While many studies have used full-length Aβ or other fragments for immunization or as targets, the principle of using antibodies to promote Aβ clearance is a key strategy. For instance, antibodies targeting the N-terminus of Aβ have been investigated. nih.gov A study using monoclonal antibody 2286, which recognizes Aβ(28–40), demonstrated varying levels of amyloid load reduction in Tg2576 mice. nih.gov This suggests that antibodies targeting specific regions of the Aβ peptide can be effective.
Conclusion
Synthesis of Key Findings on [Met]-beta-Amyloid (1-28) in Rodent Research
Research utilizing rodent models has provided critical insights into the role of specific amyloid-beta (Aβ) fragments in the pathology of neurodegenerative diseases. The N-terminal fragment Aβ (1-28) is of particular interest as it contains a key metal-binding region and is involved in the initial stages of peptide aggregation. mdpi.com The inclusion of a methionine (Met) residue, particularly at position 35 in the full-length peptide, is known to be crucial for Aβ-induced oxidative stress and neurotoxicity. nih.gov While the (1-28) fragment itself lacks Met35, studies on methionine's role in Aβ toxicity are informative. For instance, an L-methionine-enriched diet in wild-type mice has been shown to induce Alzheimer's-like neurodegeneration, including increased Aβ peptide levels, tau protein phosphorylation, and memory impairment. researchgate.netconsensus.app This suggests that systemic changes in methionine metabolism can profoundly impact Aβ-related pathology.
The Aβ (1-28) fragment itself is a valuable tool. Antibodies raised against this specific region have been shown to effectively disaggregate pre-formed amyloid fibrils in vitro and inhibit their neurotoxic effects on cultured cells. nih.gov This highlights the importance of the N-terminal region in the structure and toxicity of amyloid aggregates. Furthermore, rodent Aβ, which differs from human Aβ at three residues including one in the N-terminal region (R5G), does not form age-associated amyloid plaques, underscoring the critical role of specific amino acid sequences in aggregation propensity. acs.org Rodent models, including transgenic mice that overexpress human amyloid precursor protein (APP), are invaluable for studying these processes in vivo, allowing researchers to mimic aspects of human disease and test therapeutic interventions. nih.govelsevier.es
Table 1: Summary of Key Research Findings in Rodent Models
| Study Focus | Rodent Model | Key Findings | Relevance to [Met]-beta-Amyloid (1-28) |
|---|---|---|---|
| Methionine-Induced Pathology | Wild-type mice | L-methionine-enriched diet led to increased Aβ oligomers, tau phosphorylation, and memory loss. researchgate.net | Indicates methionine's role in promoting Alzheimer's-like pathology. |
| Immunotherapy | In vitro / Cell Culture | Antibodies targeting the Aβ (1-28) region disaggregated fibrils and reduced neurotoxicity. nih.gov | Demonstrates the (1-28) fragment is a key therapeutic target. |
| Transgenic Models | APP/PS1 mice | These models develop age-related Aβ deposits, neuroinflammation, and memory impairment, mimicking human AD. nih.govaginganddisease.org | Provide a platform to study the effects of specific Aβ fragments like (1-28). |
| Fragment-Specific Toxicity | Rat Hippocampus | Injections of Aβ fragments like Aβ (25-35) induce oxidative stress and neuroinflammation. plos.orgresearchgate.net | Shorter, toxic fragments help delineate the mechanisms initiated by larger peptides containing these sequences. |
| Species Differences | Comparative (Human vs. Rodent Aβ) | Rodent Aβ, with an R5G mutation in the N-terminal region, aggregates much more slowly than human Aβ. acs.org | Highlights the structural importance of the N-terminal (1-28) domain in aggregation. |
Implications for Understanding Neurodegenerative Disease Mechanisms in Rodents
The study of [Met]-beta-Amyloid (1-28) and related peptides in rodent models has significant implications for understanding the fundamental mechanisms of neurodegenerative diseases like Alzheimer's. The use of specific fragments such as Aβ (1-28) allows researchers to dissect the complex amyloid cascade. nih.gov Findings from these models support the hypothesis that soluble Aβ oligomers, rather than just insoluble plaques, are the primary neurotoxic species responsible for synaptic dysfunction and cognitive decline. nih.govresearchgate.net
Rodent models have demonstrated that the accumulation of Aβ, even truncated forms, can trigger a cascade of pathological events, including oxidative stress, neuroinflammation, and the hyperphosphorylation of tau protein. researchgate.netpnas.orgfrontiersin.org For example, injecting Aβ peptides directly into the rodent brain can replicate many aspects of Alzheimer's pathology in a short period. frontiersin.org This provides a crucial link between Aβ accumulation and downstream neuronal damage. Furthermore, the finding that methionine can exacerbate these pathological changes in wild-type mice suggests a link between diet, metabolic factors, and susceptibility to neurodegeneration. researchgate.netconsensus.app These models are, therefore, essential tools for exploring how genetic predispositions, environmental factors, and aging interact to drive disease progression. aginganddisease.orgnih.gov
Outlook for Future Research Directions Utilizing [Met]-beta-Amyloid (1-28) as a Research Tool
The [Met]-beta-Amyloid (1-28) peptide and its related fragments remain powerful tools for future neurodegenerative disease research. A key future direction is the continued use of this peptide to develop and refine therapeutic strategies. Given that antibodies targeting the 1-28 region can disaggregate fibrils, this fragment is an excellent candidate for designing more specific and effective immunotherapies or peptide-based inhibitors that can prevent aggregation or neutralize toxic oligomers. nih.govnih.gov
Future research should also focus on using rodent models to explore the earliest stages of amyloid aggregation and toxicity. By using fragments like Aβ (1-28), researchers can investigate the initial conformational changes and protein interactions that lead to the formation of neurotoxic species. frontiersin.org This could lead to the identification of novel biomarkers for early diagnosis. Moreover, exploring how factors like methionine oxidation affect the structure and function of the Aβ (1-28) fragment could provide deeper insights into the role of oxidative stress in disease initiation. nih.gov Finally, combining the use of specific Aβ peptides with advanced transgenic models, such as those that allow for inducible expression of the peptide, will enable more precise studies on the reversibility of amyloid pathology and the potential for neuronal recovery. nih.gov
Q & A
Q. What are the recommended protocols for solubilizing [Met]-beta-Amyloid (1-28) to ensure monomeric preparation for in vitro aggregation studies?
- Methodological Answer : To achieve monomeric [Met]-beta-Amyloid (1-28), dissolve the peptide in cold hexafluoroisopropanol (HFIP) for ≥1 hour at room temperature to disrupt pre-existing aggregates. Evaporate HFIP to form a peptide film, which should be stored at -20°C. Before experiments, reconstitute the film in anhydrous DMSO (5 mM) and dilute in buffer (e.g., serum-free medium). Centrifuge at 14,000 × g for 10 minutes (4–8°C) to isolate soluble oligomers in the supernatant. Adjust concentrations based on downstream applications (e.g., cell culture or biophysical assays) .
Q. How should researchers validate ELISA kits for quantifying [Met]-beta-Amyloid (1-28) in rodent brain lysates or cerebrospinal fluid (CSF)?
- Methodological Answer : Validate kits using spike-and-recovery experiments: Add known concentrations of synthetic [Met]-beta-Amyloid (1-28) to matrix-matched samples (e.g., CSF or homogenized brain tissue). Recovery rates should fall within 80–120%. Cross-reactivity testing is critical; confirm the kit does not detect other amyloid isoforms (e.g., Aβ1-40 or Aβ1-42) using parallel assays. Compare results with orthogonal methods like stable isotope dilution liquid chromatography-tandem mass spectrometry (SID-LC-MS/MS) for absolute quantification .
Q. What are the optimal storage conditions for [Met]-beta-Amyloid (1-28) to prevent degradation or aggregation?
- Methodological Answer : Store lyophilized peptide at -80°C in aliquots to avoid freeze-thaw cycles. For short-term use (≤1 month), dissolved peptides in HFIP or DMSO can be stored at -20°C. Avoid aqueous buffers for long-term storage due to spontaneous aggregation. Monitor structural integrity via circular dichroism (CD) spectroscopy or thioflavin T (ThT) fluorescence assays .
Advanced Research Questions
Q. How do post-translational modifications (PTMs) of amyloid precursor protein (APP) in transgenic rodent models influence the proteolytic generation of [Met]-beta-Amyloid (1-28)?
- Methodological Answer : Use transgenic mice expressing human APP with familial AD mutations (e.g., Swedish mutation). Isolate brain microsomes and perform γ-secretase activity assays with inhibitors (e.g., DAPT) to modulate cleavage. Quantify [Met]-beta-Amyloid (1-28) using immunoprecipitation followed by LC-MS. Compare PTM profiles (e.g., phosphorylation, oxidation) in APP via Western blot with phosphorylation-specific antibodies (e.g., Thr668) .
Q. What experimental strategies can resolve contradictions in [Met]-beta-Amyloid (1-28) levels reported across studies using different immunoassays?
- Methodological Answer : Standardize sample preparation: Homogenize brain tissues in guanidine HCl buffer (5 M) to fully solubilize aggregates. Perform inter-laboratory comparisons using shared reference materials. Validate antibody specificity via knockout controls (e.g., APP-null mice) and epitope mapping. Use meta-analysis frameworks with strict inclusion criteria (e.g., identical rodent strains, sample types) to harmonize data .
Q. How can researchers optimize in vivo delivery of [Met]-beta-Amyloid (1-28) to model synaptic toxicity in rodents without inducing non-specific inflammation?
- Methodological Answer : Use stereotactic intracerebroventricular (ICV) injection with osmotic pumps for controlled release. Pre-treat peptides with lipid-based carriers (e.g., liposomes) to enhance blood-brain barrier penetration. Monitor neuroinflammation via glial fibrillary acidic protein (GFAP) and Iba1 immunohistochemistry. Pair with behavioral assays (e.g., Morris water maze) to correlate peptide concentration with cognitive deficits .
Q. What statistical approaches are recommended for meta-analyses of [Met]-beta-Amyloid (1-28) levels in studies with heterogeneous experimental designs?
- Methodological Answer : Apply random-effects models to account for variability in factors like rodent age, strain, and tissue processing. Stratify studies by methodology (e.g., ELISA vs. MS) and use sensitivity analysis to exclude outliers. Report standardized mean differences (SMDs) with 95% confidence intervals. Validate findings via cumulative meta-analysis to assess temporal trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
